Acebutolol dimer

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acebutolol dimer is a biochemical compound derived from acebutolol, a selective β1-adrenergic receptor antagonist Acebutolol is primarily used in the treatment of hypertension, angina pectoris, and arrhythmias

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of acebutolol dimer typically involves the reaction of acebutolol with specific reagents under controlled conditions. One common method involves the use of a coupling agent to link two acebutolol molecules. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure the formation of the dimer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps like crystallization or chromatography are employed to isolate the dimer from other reaction products.

化学反应分析

Types of Reactions

Acebutolol dimer undergoes various chemical reactions, including:

Oxidation: The dimer can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the dimer.

科学研究应用

Acebutolol dimer has several applications in scientific research:

Chemistry: Used as a model compound to study dimerization reactions and the effects of dimerization on pharmacological properties.

Biology: Investigated for its potential effects on biological systems, particularly in the context of β1-adrenergic receptor interactions.

Medicine: Explored for its potential therapeutic benefits, including enhanced efficacy or reduced side effects compared to monomeric acebutolol.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

作用机制

The mechanism of action of acebutolol dimer involves its interaction with β1-adrenergic receptors. By binding to these receptors, the dimer inhibits the action of endogenous catecholamines like epinephrine and norepinephrine. This results in a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions. The dimer form may exhibit different binding affinities or pharmacokinetics compared to the monomer, which can influence its overall therapeutic profile.

相似化合物的比较

Similar Compounds

Propranolol: A non-selective β-adrenergic receptor antagonist.

Metoprolol: A selective β1-adrenergic receptor antagonist.

Atenolol: Another selective β1-adrenergic receptor antagonist.

Uniqueness

Acebutolol dimer is unique due to its dimeric structure, which can influence its pharmacological properties. Compared to similar compounds, the dimer may offer advantages such as enhanced selectivity, altered pharmacokinetics, or reduced side effects. The study of this compound provides valuable insights into the effects of dimerization on drug action and potential therapeutic applications.

生物活性

Acebutolol dimer is a compound derived from acebutolol, a cardioselective beta-adrenoceptor blocker. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Acebutolol

Acebutolol is known for its cardioselective beta-blocking properties, which include partial agonist activity and membrane stabilization. It is primarily used in the management of hypertension and various cardiac conditions. The compound exhibits a favorable side effect profile compared to other beta-blockers, making it a suitable option for many patients .

This compound, like its parent compound, functions by blocking beta-adrenergic receptors, particularly the beta-1 subtype found predominantly in cardiac tissues. This blockade leads to several physiological effects:

- Decreased Heart Rate : Reduces the heart's workload and oxygen demand.

- Lowered Blood Pressure : Inhibits renin release from the kidneys, decreasing angiotensin II formation and promoting vasodilation.

- Partial Agonist Activity : Provides a mild stimulatory effect on beta-receptors, which may help mitigate some side effects associated with complete antagonism.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacokinetics, efficacy in lowering blood pressure, and potential therapeutic applications. Key findings include:

- Antihypertensive Effects : Studies indicate that this compound effectively lowers blood pressure comparable to other established antihypertensive agents like propranolol and atenolol. Its unique properties allow for flexible dosing regimens .

- Cardiac Function : Research has shown that this compound maintains cardiac output while reducing myocardial oxygen consumption, making it beneficial for patients with ischemic heart disease .

- Safety Profile : The compound exhibits a lower incidence of adverse effects such as bradycardia and respiratory issues compared to non-selective beta-blockers .

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical settings:

- Case Study 1 : A cohort of patients with chronic hypertension treated with this compound showed significant reductions in systolic and diastolic blood pressure over a 12-week period without notable side effects.

- Case Study 2 : In patients with stable angina, this compound was associated with improved exercise tolerance and reduced anginal episodes compared to placebo.

Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound. Key insights include:

- Metabolism : Acebutolol undergoes extensive first-pass metabolism, primarily via CYP2D6 enzymes. The formation of metabolites like diacetolol contributes to its pharmacological effects .

- Bioavailability : The oral bioavailability of acebutolol is approximately 50%, which can be influenced by genetic polymorphisms affecting CYP2D6 activity .

Comparative Analysis

| Feature | This compound | Propranolol | Atenolol |

|---|---|---|---|

| Cardioselectivity | High | Low | Moderate |

| Partial Agonist Activity | Yes | No | No |

| First-Pass Metabolism | Significant | Extensive | Minimal |

| Common Side Effects | Lower incidence | Higher incidence | Moderate incidence |

属性

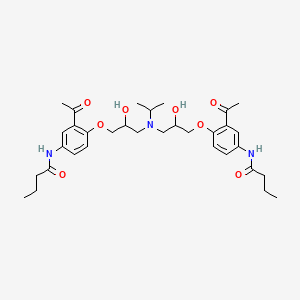

IUPAC Name |

N-[3-acetyl-4-[3-[[3-[2-acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47N3O8/c1-7-9-32(41)34-24-11-13-30(28(15-24)22(5)37)43-19-26(39)17-36(21(3)4)18-27(40)20-44-31-14-12-25(16-29(31)23(6)38)35-33(42)10-8-2/h11-16,21,26-27,39-40H,7-10,17-20H2,1-6H3,(H,34,41)(H,35,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHSCFYOKLHUJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CN(CC(COC2=C(C=C(C=C2)NC(=O)CCC)C(=O)C)O)C(C)C)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330165-98-4 |

Source

|

| Record name | Acebutolol dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330165984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACEBUTOLOL DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3L20J6K42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。